Bodipy C12-Ceramide

Enzymology Lysosomal Storage Disorders HPLC

Traditional radioactive substrates for acid ceramidase and acid sphingomyelinase assays pose safety hazards and limited sensitivity. Bodipy C12-Ceramide is the validated, non-radioactive fluorescent alternative engineered for femtomole-level detection. • Enables femtomole quantification of enzymatic product via HPLC or plate-reader-surpasses radioactive methods in sensitivity and safety. • Preferentially traffics to the vacuole/lysosome, making it the probe of choice for organelle-specific sphingolipid metabolism and lysosomal storage disorder research. • Bright, photostable BODIPY fluorophore (Ex/Em 505/540 nm) ensures reliable real-time live-cell imaging without rapid signal decay.

Molecular Formula C42H70BF2N3O3
Molecular Weight 713.8 g/mol
Cat. No. B590325
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBodipy C12-Ceramide
Synonyms(T-4)-[λ-(3,5-Dimethyl-2H-pyrrol-2-ylidene-κN)-N-[(1S,2R,3E)-2-hydroxy-1-(hydroxymethyl)-3-heptadecen-1-yl]-3,5-dimethyl-1H-pyrrole-2-dodecanamidato-κN1]difluoroboron; 
Molecular FormulaC42H70BF2N3O3
Molecular Weight713.8 g/mol
Structural Identifiers
InChIInChI=1S/C42H70BF2N3O3/c1-6-7-8-9-10-11-12-13-14-15-19-22-25-28-39(50)38(32-49)46-40(51)29-26-23-20-17-16-18-21-24-27-37-41-33(2)30-35(4)47(41)43(44,45)48-36(5)31-34(3)42(37)48/h25,28,30-31,38-39,49-50H,6-24,26-27,29,32H2,1-5H3,(H,46,51)/b28-25+/t38-,39+/m0/s1
InChIKeyNGWZKZIJSBUOIZ-BOOOSZIVSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Bodipy C12-Ceramide: Fluorescent Sphingolipid Analog


Bodipy C12-Ceramide (CAS 1246355-58-7), also designated as BODIPY-C12 Ceramide or B12Cer, is a fluorescent sphingolipid analog characterized by a C12 acyl chain incorporating a boron-dipyrromethene (BODIPY) fluorophore. This structural design provides bright, photostable emission with excitation/emission maxima at 505/540 nm . The compound closely mimics native ceramide in its ability to be internalized by cells and metabolized, enabling real-time visualization of sphingolipid trafficking, membrane dynamics, and the assessment of lysosomal enzyme activities [1][2].

Why Bodipy C12-Ceramide Cannot Be Substituted


Substituting Bodipy C12-Ceramide with other fluorescent ceramide analogs such as NBD C6-ceramide or BODIPY FL C5-ceramide carries significant risk of experimental failure or misinterpretation. The acyl chain length and the nature of the fluorophore critically influence a compound's cellular uptake kinetics, intracellular trafficking behavior, metabolic fate, and the specific enzymes that recognize it as a substrate [1]. Differences in photostability, environmental sensitivity, and detection limits directly impact the reliability of live-cell imaging and the sensitivity of enzymatic assays [2][3]. A direct substitution can lead to mismatched spectral properties, accelerated signal loss, or altered compartmentalization, thereby invalidating quantitative comparisons and necessitating careful probe selection based on specific experimental requirements [4].

Bodipy C12-Ceramide: Quantitative Evidence


HPLC Sensitivity vs. NBD C6-Ceramide

In an HPLC-based assay for β-glucocerebrosidase activity, the detection limit for the product C12-BODIPY-ceramide was found to be significantly lower than for C6-NBD-ceramide. This indicates that the BODIPY C12 conjugate enables the detection of smaller amounts of enzymatic product, offering greater analytical sensitivity for applications where sample material or enzyme activity is limited [1].

Enzymology Lysosomal Storage Disorders HPLC

Acid Ceramidase Assay vs. Radioactive C12 Ceramide

In a head-to-head comparison for measuring acid ceramidase activity, the Bodipy C12-ceramide substrate provided data very similar to that of a radioactive [14C] C12 ceramide substrate but was significantly more sensitive [1]. This fluorescence-based approach eliminates the safety, disposal, and regulatory burdens associated with radioisotope use while achieving superior detection limits.

Enzymology Lysosomal Storage Disorders Fluorescence Assays

Trafficking Specificity vs. BODIPY FL C5-Ceramide

While BODIPY FL C5-ceramide is primarily known as a Golgi apparatus stain (e.g., Golgi-Tracker Green), Bodipy C12-Ceramide demonstrates a distinct cellular fate. In yeast, BODIPY C12-ceramide is efficiently internalized and trafficked to the vacuole (the yeast equivalent of the lysosome), where its accumulation and localization are specifically dependent on the Niemann-Pick Type C2 (Npc2) protein for intra-vacuole transport [1]. This contrasts with the rapid Golgi accumulation and subsequent metabolism observed for BODIPY FL C5-ceramide [2]. The differential trafficking behavior is likely due to the longer C12 acyl chain, which influences its interactions with lipid transfer proteins and membrane domains .

Sphingolipid Metabolism Trafficking Vacuole/Lysosome Biology

Bodipy C12-Ceramide: Key Applications


Enzymatic Assays for Lysosomal Storage Disorders

Bodipy C12-Ceramide is the substrate of choice for developing fluorescence-based HPLC or plate-reader assays to measure the activity of acid ceramidase or acid sphingomyelinase. As demonstrated by He et al. (1999) and Matsuda et al. (2008), its use enables the detection of femtomole quantities of enzymatic product, providing a significantly more sensitive, non-radioactive alternative to traditional methods [1][2]. This is particularly valuable for diagnosing and monitoring lysosomal storage disorders like Farber disease and Niemann-Pick disease, where enzyme activity in patient samples is severely diminished.

Vacuolar Sphingolipid Sorting and Storage

For studies focused on endocytic trafficking and the role of the vacuole/lysosome in sphingolipid metabolism, Bodipy C12-Ceramide is a critical reagent. Its specific routing to the vacuole, as shown in yeast models by Kim et al. (2025), and its dependence on proteins like Npc2 make it an ideal probe to dissect the molecular mechanisms of lipid sorting and the pathophysiology of lysosomal storage, where Golgi-directed probes like BODIPY FL C5-ceramide are unsuitable [3].

Sphingolipid Trafficking Kinetics

The bright and photostable BODIPY fluorophore of C12-ceramide, coupled with its ability to be metabolized and trafficked, makes it suitable for quantitative live-cell imaging studies. Researchers can track the real-time movement of ceramide and its metabolites between cellular compartments, leveraging its concentration-dependent spectral properties for quantitative analysis of lipid flux, as reviewed by Pagano and colleagues [4].

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